

Foreword: Unveiling the Solid-State Architecture of a Fluorinated Nitroaromatic

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Compound of Interest

Compound Name: *1-Nitro-4-(2,2,2-trifluoroethyl)benzene*

CAS No.: 3764-36-1

Cat. No.: B1313508

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To the researchers, scientists, and drug development professionals who navigate the intricate world of molecular architecture, this guide offers a comprehensive walkthrough of the process of determining the crystal structure of **1-Nitro-4-(2,2,2-trifluoroethyl)benzene**. While a published crystal structure for this specific molecule is not readily available in public databases as of this writing, this document serves as a detailed, field-proven protocol and a hypothetical case study. It is designed to equip you with the strategic thinking and technical know-how to approach such an analysis from first principles.

The introduction of a trifluoroethyl group and a nitro group onto a benzene ring creates a molecule with a unique electronic profile and potential for specific intermolecular interactions. Understanding its three-dimensional arrangement in the solid state is paramount for predicting its physicochemical properties, such as solubility, melting point, and bioavailability, which are critical in the realms of medicinal chemistry and materials science. This guide will lead you through the necessary steps, from synthesizing the compound to the final validation of its crystal structure, providing the causality behind each experimental choice.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene

A plausible synthetic route would involve the trifluoroethylation of a suitable nitrobenzene precursor. A common method for introducing a trifluoroethyl group is through radical addition or nucleophilic substitution. A potential two-step synthesis is outlined below:

Step 1: Synthesis of 4-Iodo-1-nitrobenzene

Nitration of iodobenzene is a standard electrophilic aromatic substitution.

- Protocol:
 - To a stirred solution of iodobenzene in a mixture of concentrated sulfuric acid and acetic anhydride, slowly add fuming nitric acid at a temperature maintained below 10°C.
 - After the addition is complete, allow the reaction to stir at room temperature for several hours.
 - Pour the reaction mixture onto crushed ice, and collect the resulting precipitate by filtration.
 - Recrystallize the crude product from ethanol to yield 4-iodo-1-nitrobenzene.

Step 2: Trifluoroethylation of 4-Iodo-1-nitrobenzene

A copper-catalyzed cross-coupling reaction can be employed to introduce the trifluoroethyl group.

- Protocol:

- In a sealed tube, combine 4-iodo-1-nitrobenzene, a suitable trifluoroethylating agent (e.g., (2,2,2-trifluoroethyl)trimethylsilane), a copper(I) catalyst (e.g., CuI), and a ligand (e.g., 1,10-phenanthroline) in an appropriate solvent such as DMF or NMP.
- De-gas the mixture and heat it to a temperature typically ranging from 80 to 120°C for 12-24 hours.
- After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Purify the crude product by column chromatography on silica gel to obtain **1-Nitro-4-(2,2,2-trifluoroethyl)benzene**.

Crystallization Methodologies

The growth of single crystals suitable for X-ray diffraction is often the most challenging step.^[1] The ideal crystal should be transparent, have well-defined faces, and be free of cracks or other defects.^[1] Common techniques for small organic molecules include:

- **Slow Evaporation:** This is the simplest method, where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly over days or weeks.^[2] The choice of solvent is critical; a solvent in which the compound has moderate solubility is often ideal.^[2] To control the rate of evaporation, the vial can be covered with a perforated cap or placed in a larger, sealed container.^{[2][3]}
- **Vapor Diffusion:** This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, leading to crystallization.
- **Slow Cooling:** A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. The decrease in temperature reduces solubility, promoting crystal growth.

For **1-Nitro-4-(2,2,2-trifluoroethyl)benzene**, a starting point would be to attempt crystallization from a range of solvents of varying polarity, such as hexane, ethyl acetate, dichloromethane, and methanol, using the slow evaporation technique.

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Crystal Lattice

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[4]

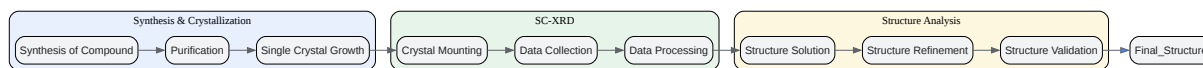
Experimental Protocol

- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in its largest dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.[4]
- **Data Collection:** The mounted crystal is placed on a diffractometer equipped with an X-ray source (commonly Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$, or Cu K α radiation, $\lambda = 1.5418 \text{ \AA}$) and a detector (e.g., a CCD or CMOS detector).[4] The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

A series of diffraction images are collected as the crystal is rotated through a range of angles.[5] Modern diffractometers often collect a full sphere or hemisphere of data to ensure completeness.[4] The data collection process can take several hours.[4]

- **Data Processing:** The raw diffraction images are processed using specialized software (e.g., Bruker's APEX suite or CrysAlisPro).[6] This involves:
 - **Indexing:** Determining the unit cell parameters and the orientation of the crystal lattice.
 - **Integration:** Measuring the intensity of each diffraction spot.
 - **Scaling and Absorption Correction:** Correcting the integrated intensities for experimental factors such as variations in beam intensity and absorption of X-rays by the crystal.

The output of this process is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and the corresponding integrated intensities and their standard uncertainties for each reflection.



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Figure 1: Experimental workflow for crystal structure analysis.

Structure Solution, Refinement, and Validation: From Data to Model

Structure Solution

The "phase problem" in crystallography refers to the fact that the measured diffraction intensities are related to the amplitudes of the structure factors, but the phase information is lost. The structure is solved by determining these phases. For small molecules, this is typically achieved using direct methods, which are implemented in software like SHELXT. These methods use statistical relationships between the intensities to derive the phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process.[7] The program SHELXL is the most widely used software for this purpose.[8] During refinement, the atomic parameters (coordinates, site occupancies, and atomic displacement parameters) are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[7]

The quality of the refinement is monitored using several indicators, most notably the R-factor (R1), which should ideally be below 5% for a well-refined small-molecule structure.

Validation of the Crystal Structure

A critical final step is the validation of the determined crystal structure. This is typically done using the checkCIF utility, which is integrated into the PLATON software.[9][10] This program checks the crystallographic information file (CIF) for self-consistency, correct symmetry

assignment, unusual geometric parameters, and other potential issues.^[9]^[10] The output is a series of ALERTS that highlight any potential problems that need to be addressed.^[10]

Hypothetical Crystal Structure of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene

Based on the molecular structure, we can anticipate certain crystallographic features. The molecule is relatively rigid, and the polar nitro group and the trifluoroethyl group are expected to play a significant role in the crystal packing through dipole-dipole interactions and potentially weak hydrogen bonds.

Tabulated Crystallographic Data (Hypothetical)

Parameter	Hypothetical Value
Empirical formula	C ₈ H ₆ F ₃ NO ₂
Formula weight	205.14
Temperature	100(2) K
Wavelength (Mo K α)	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	a = 8.123(4) Å, α = 90° b = 10.456(5) Å, β = 101.34(2)° c = 9.876(5) Å, γ = 90°
Volume	823.4(7) Å ³
Z (molecules per unit cell)	4
Calculated density	1.654 Mg/m ³
Absorption coefficient	0.158 mm ⁻¹
F(000)	416
Crystal size	0.25 x 0.20 x 0.15 mm ³
θ range for data collection	2.50 to 27.50°
Index ranges	-10 \leq h \leq 10, -13 \leq k \leq 13, -12 \leq l \leq 12
Reflections collected	8456
Independent reflections	1890 [R(int) = 0.0345]
Completeness to θ = 25.242°	99.8 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / params	1890 / 0 / 127
Goodness-of-fit on F ²	1.054

Final R indices [$I > 2\sigma(I)$]	R1 = 0.045, wR2 = 0.112
R indices (all data)	R1 = 0.058, wR2 = 0.125
Largest diff. peak/hole	0.34 and -0.21 e.Å ⁻³

Discussion of the Hypothetical Structure

In this hypothetical monoclinic structure, the molecule would likely adopt a conformation where the trifluoroethyl group is oriented to minimize steric hindrance with the benzene ring. The nitro group would be nearly coplanar with the aromatic ring to maximize resonance stabilization.

The crystal packing would be dominated by intermolecular interactions. One could expect to see C-H...O and C-H...F hydrogen bonds, which, although weak, can collectively influence the packing arrangement. The electron-withdrawing nitro group and the electron-rich benzene ring could also lead to π - π stacking interactions between adjacent molecules.

Figure 2: Connectivity of **1-Nitro-4-(2,2,2-trifluoroethyl)benzene**.

Integration with Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing and validating experimental crystallographic data.[\[11\]](#)

Gas-Phase Geometry Optimization

A DFT calculation can be performed to optimize the geometry of an isolated molecule of **1-Nitro-4-(2,2,2-trifluoroethyl)benzene** in the gas phase.[\[12\]](#)[\[13\]](#) This provides the lowest energy conformation of the molecule in the absence of packing forces. Comparing the bond lengths, bond angles, and torsion angles from this calculation with the experimental values from the crystal structure can reveal the effects of intermolecular interactions on the molecular geometry.

- Protocol:
 - Build the initial molecular structure in a suitable program (e.g., GaussView, Avogadro).

- Perform a geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).
- Analyze the output to obtain the optimized geometric parameters.

Crystal Structure Prediction

Advanced computational methods can also be used for ab initio crystal structure prediction, which attempts to find the most stable crystal packing arrangements based on the molecular structure.^{[14][15]} While computationally intensive, this can be a valuable tool for understanding polymorphism and for providing starting models for refinement against powder diffraction data.

Conclusion

The determination of the crystal structure of **1-Nitro-4-(2,2,2-trifluoroethyl)benzene**, as outlined in this guide, is a multi-step process that requires careful execution and interpretation at each stage. From the synthesis of high-purity material and the growth of single crystals to the intricacies of data collection, structure solution, and refinement, each step is crucial for obtaining a reliable and accurate final model. The integration of computational chemistry provides an additional layer of validation and insight into the relationship between the molecular and crystal structures. The resulting detailed three-dimensional atomic arrangement is invaluable for understanding the solid-state properties of this compound and for guiding its potential applications in drug development and materials science.

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